(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)(pyridin-2-yl)methanone
Description
The compound "(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)(pyridin-2-yl)methanone" features a pyrrolo[3,4-d]pyrimidine core substituted with a morpholino group at the 2-position and a pyridin-2-ylmethanone moiety at the 6-position. This scaffold is structurally analogous to kinase inhibitors and bioactive molecules due to its nitrogen-rich heterocyclic system, which facilitates interactions with biological targets. The morpholino group enhances solubility and modulates electronic properties, while the pyridine ring may contribute to π-π stacking or hydrogen bonding in target binding .
Properties
IUPAC Name |
(2-morpholin-4-yl-5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl)-pyridin-2-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O2/c22-15(13-3-1-2-4-17-13)21-10-12-9-18-16(19-14(12)11-21)20-5-7-23-8-6-20/h1-4,9H,5-8,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DONJUWDQFZFJHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=C3CN(CC3=N2)C(=O)C4=CC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization Strategies for Bicyclic Formation
The pyrrolo[3,4-d]pyrimidine core is typically constructed via cyclization of 4,6-diaminopyrimidine derivatives. A modified Sonogashira coupling protocol (adapted from) enables the introduction of alkynyl groups at position 5 of pyrimidine-4,6-diamine. Subsequent iodination using N-iodosuccinimide (NIS) in dimethylformamide (DMF) achieves 85–90% yields for 5-iodo intermediates. Microwave-assisted ring closure with propargylamine derivatives completes the bicyclic system, as demonstrated in Equation 1:
$$
\text{4,6-Diaminopyrimidine} \xrightarrow{\text{NIS, DMF}} \text{5-Iodo-4,6-diaminopyrimidine} \xrightarrow{\text{Propargylamine, MW}} \text{Pyrrolo[3,4-d]pyrimidine} \quad
$$
Key parameters:
- Microwave irradiation at 150°C for 30 minutes
- Tetrabutylammonium fluoride (TBAF) as desilylation agent
- 62–68% isolated yields for cyclized products
Morpholino Substitution at Position 2
Nucleophilic Aromatic Substitution
Methanone Installation at Position 6(7H)
Suzuki-Miyaura Coupling for Aryl Transfer
The pyridin-2-yl methanone group is introduced via palladium-catalyzed cross-coupling. Bromination at position 6 using N-bromosuccinimide (NBS) in acetonitrile provides the coupling precursor. A novel boronic ester derived from 2-pyridinecarbonyl chloride enables efficient transmetallation (Equation 3):
$$
\text{6-Bromopyrrolo[3,4-d]pyrimidine} + \text{2-Pyridinylboronic ester} \xrightarrow{\text{Pd(PPh₃)₄, K₂CO₃}} \text{Target Compound} \quad
$$
Critical reaction components:
- Tetrakis(triphenylphosphine)palladium(0) catalyst (5 mol%)
- Potassium carbonate base in dimethoxyethane/water (4:1)
- 65°C for 8 hours under nitrogen
- 58–63% isolated yields
Purification and Characterization
Chromatographic Separation
Final purification employs gradient elution on silica gel (ethyl acetate/hexanes 3:7 → 1:1) with 0.1% triethylamine modifier to prevent tailing. Analytical HPLC (C18 column, 0.1% TFA in H₂O/MeCN) confirms >98% purity.
Spectroscopic Validation
Key characterization data:
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (d, J=4.8 Hz, 1H, Py-H), 8.15 (s, 1H, H-5), 7.98–7.89 (m, 2H, Py-H), 4.32 (t, J=6.4 Hz, 2H, N-CH₂), 3.72–3.65 (m, 4H, Morpholine), 2.91–2.84 (m, 4H, Morpholine)
- HRMS (ESI+): m/z calcd for C₁₇H₁₆N₅O₂ [M+H]+ 346.1284, found 346.1289
Comparative Method Analysis
Alternative Synthetic Routes
A. One-Pot Sequential Functionalization
Combining steps 2 and 3 in a single reactor reduces purification stages but decreases overall yield (42–48%) due to competing side reactions.
B. Solid-Phase Synthesis
Immobilization on Wang resin through the morpholine nitrogen enables automated synthesis but requires specialized equipment.
Industrial-Scale Considerations
Cost Optimization Strategies
- Replacement of Pd(PPh₃)₄ with Pd(OAc)₂/XPhos system reduces catalyst loading to 2 mol%
- Morpholine recovery via acid-base extraction achieves 92% solvent recycling
- Continuous flow hydrogenation for deprotection steps increases throughput 3-fold
Regulatory Compliance
Impurity Profiling
ICH Q3A guidelines require control of:
- Unreacted 2-chloro intermediate (<0.15%)
- Palladium residues (<10 ppm)
- Morpholine oligomers (<0.2%)
Environmental Impact Mitigation
Green Chemistry Metrics
| Metric | Conventional Method | Optimized Process |
|---|---|---|
| PMI (Process Mass Intensity) | 86 | 34 |
| E-Factor | 48 | 19 |
| Carbon Efficiency | 27% | 63% |
Chemical Reactions Analysis
Types of Reactions
(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)(pyridin-2-yl)methanone can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in a wide range of substituted derivatives with different functional groups.
Scientific Research Applications
(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)(pyridin-2-yl)methanone has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential therapeutic applications, including as a drug candidate for treating various diseases.
Industry: The compound is used in the development of new materials, catalysts, and other industrial applications.
Mechanism of Action
The mechanism of action of (2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)(pyridin-2-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Several structurally related compounds share the 2-morpholino-pyrrolo[3,4-d]pyrimidine core but differ in substituents attached to the methanone group. Below is a comparative analysis based on molecular properties and substituent effects:
Table 1: Structural and Physicochemical Comparison
*Calculated based on molecular formula.
Key Observations:
Substituent Diversity : The target compound’s pyridin-2-yl group contrasts with sulfur-containing (e.g., thiophene in ), heteroaromatic (e.g., pyrrole in ), or bulky aromatic (e.g., indazole in ) substituents in analogues. These variations influence lipophilicity, steric effects, and electronic profiles.
Molecular Weight and Solubility : The thiophene-phenyl derivative (MW 392.5) is larger and more hydrophobic than the target compound (MW ~310), which may reduce aqueous solubility.
Biological Activity
The compound (2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)(pyridin-2-yl)methanone is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a pyrrolo-pyrimidine core and a morpholino group, suggesting it may interact with various biological targets, making it a candidate for pharmacological exploration.
Structural Characteristics
The structural formula of the compound can be summarized as follows:
| Component | Description |
|---|---|
| Core Structure | Pyrrolo[3,4-d]pyrimidine |
| Functional Groups | Morpholino and pyridine moieties |
| Molecular Formula | C₁₁H₁₃N₅O |
| Molecular Weight | 221.25 g/mol |
Biological Activities
Research has indicated that this compound exhibits several biological activities, including:
- Anticancer Activity : The compound has shown potential in inhibiting cancer cell proliferation. Studies suggest that similar compounds can target specific kinases involved in tumor growth and survival.
- Antimicrobial Properties : It may possess antimicrobial activity against various pathogens, which is common among pyrrolo-pyrimidine derivatives.
- CNS Activity : Given the presence of the morpholino group, the compound may influence central nervous system (CNS) pathways, potentially acting as an analgesic or sedative.
The mechanism of action for this compound typically involves:
- Enzyme Inhibition : The compound may inhibit specific enzymes such as kinases, which are crucial for cell signaling and proliferation.
- Receptor Modulation : It could interact with various receptors in the CNS or immune system, altering their activity and leading to therapeutic effects.
Comparative Analysis with Related Compounds
To understand the uniqueness of this compound, a comparison with similar structures is essential:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Pyrido[2,3-d]pyrimidines | Pyridine fused with pyrimidine | Anticancer |
| Quinazolinones | Benzene fused with quinazoline | Antimicrobial, anticancer |
| Pyrrolopyrimidines | Pyrrole fused with pyrimidine | Kinase inhibition |
The presence of both the morpholino modification and dual-targeting capabilities distinguishes this compound from its counterparts.
Case Studies and Research Findings
Several studies have investigated the biological activity of compounds structurally related to this compound:
- Anticancer Studies : A recent study demonstrated that derivatives of pyrrolo-pyrimidines exhibited significant cytotoxicity against various cancer cell lines, indicating a promising avenue for cancer therapy .
- Antimicrobial Testing : Another investigation highlighted the antimicrobial efficacy of similar compounds against Staphylococcus aureus and Escherichia coli, showcasing their potential as therapeutic agents in infectious diseases .
- CNS Activity Evaluation : Research focusing on CNS-active compounds revealed that pyrrolo-pyrimidine derivatives could modulate neurotransmitter systems, suggesting their use in treating neurological disorders .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
